Product packaging for D-Cysteine hydrochloride(Cat. No.:CAS No. 32443-99-5)

D-Cysteine hydrochloride

Cat. No.: B556047
CAS No.: 32443-99-5
M. Wt: 157.62 g/mol
InChI Key: IFQSXNOEEPCSLW-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of D-Amino Acids in Biological Systems

For many years, D-amino acids were considered biological anomalies, with L-amino acids being the exclusive building blocks of proteins in most living organisms. frontiersin.org However, extensive research has overturned this dogma, revealing the widespread presence and crucial functions of D-amino acids across the biological spectrum. In bacteria, D-amino acids like D-alanine and D-glutamic acid are essential components of the peptidoglycan cell wall, providing structural integrity and resistance to standard proteases that target L-amino acids. frontiersin.org This inherent resistance to enzymatic degradation is a key property that makes D-amino acid-containing peptides more stable. biopharmaspec.com

Beyond microbial physiology, D-amino acids play significant roles in more complex organisms. nih.gov For instance, D-serine acts as a neurotransmitter in the mammalian brain. biopharmaspec.com The incorporation of D-amino acids into peptides can enhance their stability and activity, a feature that is being exploited in the development of new therapeutic agents. frontiersin.orgbiopharmaspec.com The growing understanding of the diverse roles of D-amino acids has established them as important molecules in biochemistry and has opened new avenues for research and biotechnological applications. numberanalytics.com

D-Cysteine Hydrochloride as a Subject of Academic Inquiry

As the importance of D-amino acids has become more evident, D-cysteine and its hydrochloride salt have attracted specific academic attention. drugbank.com D-cysteine has been identified as an endogenous molecule in the mammalian brain, with concentrations varying across different regions. biorxiv.org Research suggests that D-cysteine may act as a regulator of neural progenitor cell dynamics. biorxiv.org Furthermore, D-cysteine is a precursor in the synthesis of hydrogen sulfide (B99878) (H₂S), a signaling molecule with various physiological roles. frontiersin.org The hydrochloride form, this compound, provides a stable and water-soluble version of D-cysteine, making it convenient for use in research settings. biosynth.comsigmaaldrich.com Its applications are being explored in diverse fields, from neuroscience to materials science. biorxiv.orgmdpi.com

Historical Trajectory of D-Cysteine Research

The study of D-cysteine has evolved from its initial consideration as simply the stereoisomer of the well-known L-cysteine to a molecule with distinct and significant biological and chemical properties. Early research into amino acids primarily focused on the proteinogenic L-forms. The discovery of D-amino acids in bacteria was a turning point, prompting further investigation into their occurrence and function. numberanalytics.com More recently, the identification of endogenous D-cysteine in mammals has spurred a new wave of research. biorxiv.org Studies have begun to unravel its roles in the nervous system and its potential as a therapeutic agent. frontiersin.orgmdpi.com The development of analytical techniques capable of distinguishing between D- and L-enantiomers has been crucial in advancing the understanding of D-cysteine's specific functions. nih.gov

Chemical Profile

Property Value Source
Molecular Formula C₃H₇NO₂S·HCl biosynth.com
Molecular Weight 157.62 g/mol biosynth.com
Melting Point ~185 °C (decomposes) chemicalbook.comsigmaaldrich.com
Appearance White to off-white crystalline powder sigmaaldrich.comsigmaaldrich.com
Solubility Soluble in water, alcohol biosynth.comchemicalbook.com
CAS Number 32443-99-5 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8ClNO2S B556047 D-Cysteine hydrochloride CAS No. 32443-99-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQSXNOEEPCSLW-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32443-99-5
Record name D-Cysteine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32443-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Cysteine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032443995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32443-99-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-cysteine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for D Cysteine Hydrochloride

Structure and Stereochemistry

D-cysteine is a chiral molecule, existing as one of two stereoisomers (enantiomers) of cysteine. The central carbon atom (α-carbon) is bonded to an amino group, a carboxyl group, a hydrogen atom, and a thiol-containing side chain (-CH₂SH). In D-cysteine, the spatial arrangement of these groups is a mirror image of that in L-cysteine. numberanalytics.com This difference in stereochemistry is fundamental to its distinct biological and chemical properties. D-cysteine hydrochloride is the salt formed by the reaction of D-cysteine with hydrochloric acid. google.com

Solubility and Stability

This compound is a white crystalline powder that is soluble in water and alcohol. biosynth.comchemicalbook.com Its solubility in aqueous solutions makes it a convenient form for use in various research applications. The hydrochloride salt form generally enhances the stability of the amino acid.

Biochemical and Cellular Roles of D Cysteine Hydrochloride

D-Cysteine Hydrochloride as a Precursor in Biosynthetic Pathways

This compound serves as a valuable starting material in various synthetic and biosynthetic processes, contributing to the formation of critical biomolecules and therapeutic agents.

Role in Endogenous Glutathione (B108866) Synthesis and Redox Regulation

While L-cysteine is the direct precursor for the synthesis of the major cellular antioxidant glutathione (GSH), research indicates that D-cysteine can indirectly support this process. drugbank.comnih.gov Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is central to cellular redox homeostasis. nih.govmdpi.com The availability of cysteine is often the rate-limiting factor in GSH synthesis. drugbank.comnih.gov

The trans-sulfuration pathway, which connects methionine metabolism to glutathione biosynthesis, is also sensitive to redox conditions. nih.gov This pathway generates cysteine from homocysteine and serine. nih.gov The regulation of this pathway, along with the direct enzymatic steps of GSH synthesis, underscores the intricate control of cellular redox balance. nih.govnih.gov

Application in Peptide and Protein Synthesis Research

This compound is a recognized building block in the field of peptide and protein chemistry. biosynth.comsigmaaldrich.com The unique properties of the cysteine thiol group necessitate the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. researchgate.net D-cysteine, with its distinct stereochemistry, offers a tool for creating peptides and proteins with novel structures and functions that are not accessible using only L-amino acids.

The synthesis of complex peptides, including those with multiple disulfide bonds like oxytocin (B344502) and conotoxins, relies heavily on precise control of cysteine chemistry. researchgate.net The use of D-cysteine can introduce specific structural constraints or resistance to proteolysis. Various protecting groups have been developed and are employed to temporarily mask the reactive thiol group of cysteine residues, allowing for the stepwise assembly of the peptide chain. researchgate.net These protecting groups are later removed under specific conditions to allow for the formation of disulfide bridges or other modifications. researchgate.net

Table 1: Examples of Cysteine Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Stability Conditions Removal Conditions
Trityl Trt Stable to Fmoc deprotection Acid-labile (e.g., TFA)
Acetamidomethyl Acm Stable to acidic and alkaline conditions Removed by mercury(II) or silver(I) salts
Benzyl Bzl Stable to TFA Removed by strong acids (e.g., HF)

This table provides a summary of common protecting groups used for the thiol side chain of cysteine during peptide synthesis, highlighting their stability and deprotection conditions. researchgate.net

Intermediary Function in Pharmaceutical Agent Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. nih.gov Its unique chemical structure makes it a valuable precursor for creating complex molecules with therapeutic potential. For instance, it is used in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, cefminox (B1203254) sodium. google.com The process involves an asymmetric transformation of L-cysteine to produce the D-isomer, which is then incorporated into the final antibiotic structure. google.com

Furthermore, the cysteine backbone has been used to develop novel antimicrobial agents. nih.gov By modifying cysteine with other chemical moieties, such as sulphonamides, researchers have created compounds with significant antibacterial and antifungal activities. nih.gov These synthetic strategies leverage the inherent biological relevance of the amino acid structure to design new drugs.

Involvement in Cellular Homeostasis and Stress Responses

D-cysteine plays a significant role in protecting cells from damage and regulating key cellular processes, particularly in response to oxidative stress.

Antioxidant Mechanisms and Modulation of Oxidative Stress

D-cysteine exhibits potent antioxidant properties, protecting cells from the damaging effects of reactive oxygen species (ROS). myskinrecipes.com Research has demonstrated that D-cysteine can protect cerebellar neurons from oxidative stress induced by hydrogen peroxide, with a more pronounced effect than its L-isomer. This neuroprotective effect highlights its potential as a therapeutic agent for neurodegenerative diseases.

One of the key antioxidant mechanisms of D-cysteine involves its role as a precursor for hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with cytoprotective effects. nih.gov The enzyme D-amino acid oxidase (DAAO) metabolizes D-cysteine, leading to the generation of H₂S. nih.govnih.gov This pathway is particularly active in specific brain regions like the cerebellum. H₂S, in turn, can alleviate oxidative stress by modulating the activity of antioxidant enzyme systems. oup.commaxapress.com

Studies have shown that D-cysteine administration increases the levels of bound sulfane sulfur in the cerebellum and kidney, which is associated with protection against ischemia-reperfusion injury. Furthermore, both D- and L-cysteine can suppress cell damage induced by components of cigarette smoke by directly reacting with harmful unsaturated carbonyl compounds. acs.org

Influence on Cellular Signaling Cascades

Beyond its direct antioxidant effects, D-cysteine influences several cellular signaling cascades, impacting processes from cell proliferation to protein degradation. Endogenous D-cysteine has been identified as a regulator of neural progenitor cell (NPC) dynamics in the mammalian brain. nih.govnih.gov It has been shown to reduce the proliferation of embryonic NPCs by approximately 50%, an effect not observed with L-cysteine or D-serine. nih.govbiorxiv.org

This antiproliferative effect is mediated through the transcription factors FoxO1 and FoxO3a. nih.gov D-cysteine inhibits the protein kinase B (Akt) signaling pathway, which leads to the activation of these FoxO transcription factors. This specific signaling property distinguishes it from L-cysteine and highlights the importance of its stereochemistry in its biological activity.

Recent research has also uncovered a role for D-cysteine in regulating chaperone-mediated autophagy (CMA), a cellular process for degrading specific proteins. nih.gov D-cysteine, via the H₂S it generates, activates the transcription factor Nrf2. nih.gov Activated Nrf2, in turn, enhances CMA activity. This pathway is implicated in the pathogenesis of neurodegenerative diseases like spinocerebellar ataxia, suggesting that D-cysteine could have therapeutic benefits by improving cellular protein quality control. nih.gov Additionally, D-cysteine has been found to interact with the myristoylated alanine-rich C-kinase substrate (MARCKS) protein, a putative binding partner that may mediate some of its signaling effects. nih.gov

Table 2: Key Signaling Pathways Influenced by D-Cysteine

Signaling Pathway Key Molecules Involved Effect of D-Cysteine Cellular Outcome
PI3K/Akt FoxO1, FoxO3a Inhibition Reduced neural progenitor cell proliferation
Nrf2 Pathway Nrf2, D-amino acid oxidase (DAO), H₂S Activation Enhanced chaperone-mediated autophagy, antioxidant response
MARCKS Signaling MARCKS Direct Interaction Modulation of MARCKS phosphorylation and translocation

This table summarizes the major signaling cascades known to be influenced by D-cysteine and its downstream effectors. nih.govnih.govnih.gov

Contributions to Protein Folding and Redox Reactions

While the direct incorporation of D-cysteine into proteins during ribosomal synthesis is not a standard biological process—the cellular machinery is stereospecific for L-amino acids—the chemical properties of D-cysteine's thiol group mean it can significantly influence the cellular redox environment, thereby indirectly affecting protein folding and stability. Proteins, particularly those secreted into the extracellular space, often rely on the formation of disulfide bonds between cysteine residues to maintain their correct three-dimensional structure. researchgate.net These bonds are formed through the oxidation of the thiol (-SH) groups of two cysteine residues, creating a cystine linkage (-S-S-). nih.gov This process, known as oxidative folding, is crucial for the stability and function of many proteins. researchgate.netresearchgate.net

The cellular environment is typically a reducing one, which means that disulfide bonds are generally unstable in the cytosol. researchgate.net However, specific compartments like the endoplasmic reticulum have a more oxidizing environment to facilitate disulfide bond formation, a process catalyzed by enzymes like protein disulfide isomerases. researchgate.net

D-cysteine, through its thiol group, can participate in redox reactions. The thiol group is highly reactive and can be easily oxidized. frontiersin.org This reactivity is central to its role as an antioxidant and its participation in thiol-disulfide exchange reactions. nih.gov In these exchanges, a thiol on one molecule can react with a disulfide bond on another, leading to the formation of a new disulfide bond and a new thiol. This process is fundamental for the correct pairing of cysteine residues during protein folding and for the regulation of protein function through the reversible formation and breakage of disulfide bonds. researchgate.net The balance between reduced thiols and oxidized disulfides, often referred to as the thiol/disulfide ratio, is a critical indicator of the cell's redox state and plays a role in regulating protein function in response to oxidative stress. nih.gov

Enzymatic Interactions and Metabolic Transformations

Interaction with D-Amino Acid Oxidase (DAAO) and its Physiological Consequences

D-cysteine is a recognized substrate for the flavoenzyme D-amino acid oxidase (DAAO), an enzyme that specifically metabolizes D-amino acids. uniprot.org In fact, studies on human DAAO (hDAAO) have identified D-cysteine as its most efficient substrate. nih.govnih.govfrontiersin.org The interaction is stereospecific, as DAAO does not act on the naturally more abundant L-cysteine. The metabolic pathway initiated by DAAO involves the oxidative deamination of D-cysteine to produce 3-mercaptopyruvate (B1229277) (3-MP), ammonia, and hydrogen peroxide. uniprot.orgmdpi.com

This enzymatic conversion is the first step in a significant pathway for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule with numerous physiological roles. frontiersin.orgresearchgate.netnih.gov DAAO is predominantly located in the peroxisomes of cells in specific tissues, most notably the cerebellum and the kidney. frontiersin.orgfrontiersin.org The 3-mercaptopyruvate produced by DAAO can then be transported to the mitochondria, where it is acted upon by another enzyme, 3-mercaptopyruvate sulfurtransferase (3MST), to generate H₂S. nih.govfrontiersin.orgwiley.com

The physiological consequences of this pathway are significant due to the tissue-specific expression of DAAO. This results in a D-cysteine-dependent H₂S production system that is particularly active in the cerebellum and kidneys. frontiersin.orgnih.gov Research has shown that the H₂S-producing activity from D-cysteine in these tissues is substantially higher than that from L-cysteine. frontiersin.org The H₂S generated through this pathway has been demonstrated to have cytoprotective effects, protecting cerebellar neurons from oxidative stress and mitigating ischemia-reperfusion injury in the kidney. frontiersin.orgnih.govnih.gov This distinct metabolic route highlights a specialized role for D-cysteine in cellular signaling and protection, separate from the metabolic fates of L-cysteine. nih.govfrontiersin.org

EnzymeSubstrate(s)Product(s)Cellular LocationKey Physiological Consequence
D-Amino Acid Oxidase (DAAO)D-cysteine, O₂, H₂O3-mercaptopyruvate, NH₄⁺, H₂O₂Peroxisomes (especially in cerebellum and kidney)Initiates the pathway for H₂S production from D-cysteine. frontiersin.orguniprot.orgfrontiersin.org
3-Mercaptopyruvate Sulfurtransferase (3MST)3-mercaptopyruvateHydrogen Sulfide (H₂S), Pyruvate (B1213749)MitochondriaGenerates the signaling molecule H₂S. frontiersin.orgnih.gov

Serine Racemase (SR) as a Biosynthetic Enzyme for D-Cysteine

Endogenous D-cysteine in mammals is synthesized from its L-enantiomer, L-cysteine, by the enzyme serine racemase (SR). nih.govbiorxiv.orgbiorxiv.orgaseanjournalofpsychiatry.org As a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, serine racemase was initially characterized for its role in producing the neuromodulator D-serine from L-serine. biorxiv.orgaseanjournalofpsychiatry.org However, subsequent research has established that SR has dual-substrate specificity and also functions as a cysteine racemase. researchgate.netbiorxiv.org

The structural similarity between serine and cysteine, with a hydroxyl group in serine and a chemically related sulfhydryl group in cysteine, underlies this dual function. biorxiv.org Compelling evidence for SR's role in D-cysteine synthesis comes from studies using SR knockout (SR⁻/⁻) mice. These mice exhibit a significant reduction—approximately 80%—in D-cysteine levels in the brain, confirming SR as the primary biosynthetic enzyme for D-cysteine in this tissue. biorxiv.orgpnas.org

The synthesis of D-cysteine by SR has been identified as a crucial process in various physiological contexts. For instance, D-cysteine plays a role in neural development by regulating the proliferation of neural progenitor cells. nih.govaseanjournalofpsychiatry.org Furthermore, endogenous D-cysteine synthesized by SR has been identified in the mammalian pancreas, where it is involved in the regulation of insulin (B600854) secretion. researchgate.netbiorxiv.org The ability of serine racemase to produce both D-serine and D-cysteine positions it as a key regulator of D-amino acid signaling in mammals, with distinct roles for each of its products. aseanjournalofpsychiatry.org

Generation of Hydrogen Sulfide (H₂S) and its Biological Implications

A primary metabolic fate of D-cysteine is its conversion to hydrogen sulfide (H₂S), a gasotransmitter with diverse biological functions. frontiersin.orgresearchgate.netnih.gov This occurs via a two-step enzymatic pathway that is distinct from the H₂S production routes utilizing L-cysteine, which primarily involve the enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). frontiersin.orgnih.gov

The D-cysteine pathway is initiated by D-amino acid oxidase (DAAO), which converts D-cysteine to 3-mercaptopyruvate (3-MP). frontiersin.orgnih.gov Subsequently, the enzyme 3-mercaptopyruvate sulfurtransferase (3MST) utilizes 3-MP to produce H₂S. frontiersin.orgnih.gov This pathway is particularly prominent in the cerebellum and the kidney, where DAAO is highly expressed, leading to a significantly greater H₂S-producing capacity from D-cysteine compared to L-cysteine in these tissues. frontiersin.org

The H₂S generated from D-cysteine has several important biological implications:

Neuromodulation and Neuroprotection : In the nervous system, H₂S can modulate neuronal activity and has been shown to protect neurons from oxidative stress. frontiersin.orgpnas.org For example, D-cysteine administration protects cerebellar neurons from hydrogen peroxide-induced stress. nih.gov

Cardiovascular Regulation : H₂S is known to relax vascular smooth muscle, which plays a role in regulating blood pressure. frontiersin.org

Metabolic Regulation : D-cysteine, through H₂S production, has been shown to be a more potent inhibitor of glucose-stimulated insulin secretion from pancreatic β-cells than L-cysteine. researchgate.net

Cytoprotection : The D-cysteine/H₂S pathway provides significant protection against ischemia-reperfusion injury, particularly in the kidney. frontiersin.orgnih.gov

The conversion of D-cysteine to H₂S represents a key mechanism by which this D-amino acid exerts its biological effects, acting as a targeted delivery system for a potent signaling molecule. nih.gov

Pathway StepEnzymeSubstrateProductBiological Significance
1D-Amino Acid Oxidase (DAAO)D-Cysteine3-MercaptopyruvateCommits D-cysteine to the H₂S production pathway, prominent in kidney and cerebellum. frontiersin.orgnih.gov
23-Mercaptopyruvate Sulfurtransferase (3MST)3-MercaptopyruvateHydrogen Sulfide (H₂S)Produces the active signaling molecule H₂S, which has roles in neuroprotection, vasorelaxation, and metabolic regulation. researchgate.netfrontiersin.orgnih.gov

Impact on Iron-Sulfur Cluster Assembly and Associated Cellular Processes

Recent research has uncovered a critical interaction between D-cysteine and the machinery of iron-sulfur (Fe-S) cluster biogenesis. researchgate.net Fe-S clusters are ancient and ubiquitous inorganic cofactors essential for the function of numerous proteins involved in fundamental cellular processes, including mitochondrial respiration, DNA replication and repair, and nucleotide metabolism. researchgate.netnih.gov

The biogenesis of Fe-S clusters relies on the enzyme cysteine desulfurase (in mammals, NFS1), which extracts sulfur from L-cysteine and transfers it to a scaffold protein where the cluster is assembled. researchgate.netnih.govpnas.org It has been demonstrated that D-cysteine acts as a specific inhibitor of NFS1. researchgate.net The enzyme can bind D-cysteine and form a reaction intermediate (a D-cys-ketimine), but due to steric incompatibility, it fails to complete the sulfur transfer step. This effectively blocks the enzyme's catalytic cycle. researchgate.net

This inhibition of Fe-S cluster assembly by D-cysteine has profound cellular consequences:

Defective Fe-S Proteins : The disruption of the assembly line leads to a general defect in all cellular proteins that depend on Fe-S clusters for their function. researchgate.net

Impaired Mitochondrial Respiration : Many proteins of the electron transport chain contain Fe-S clusters, and their impairment leads to reduced oxygen consumption. researchgate.net

Genomic Instability : Fe-S proteins are critical for DNA maintenance. Inhibition of their assembly can lead to an accumulation of DNA damage. researchgate.net

Cell Cycle Arrest : The culmination of these defects can trigger a halt in the cell cycle. researchgate.net

This mechanism is particularly relevant in certain cancer cells that overexpress the xCT/CD98 cystine/glutamate antiporter, as this transporter can also acquire D-cysteine, rendering these cells highly sensitive to its toxic effects. researchgate.net This finding highlights a unique metabolic vulnerability and a specific mechanism of action for D-cysteine that is distinct from its role in H₂S production.

D-Cysteine Metabolism within Broader Amino Acid Networks

The metabolism of D-cysteine follows a distinct path compared to its L-enantiomer, positioning it uniquely within the broader network of amino acid metabolism. frontiersin.org L-cysteine is a proteinogenic amino acid integrated into numerous core metabolic pathways, including protein synthesis, glutathione synthesis, and catabolism to pyruvate or taurine (B1682933). frontiersin.orgnih.govgenome.jp

In contrast, D-cysteine is not a substrate for the enzymes in these major L-cysteine pathways, such as cysteinyl-tRNA synthetase or cysteine dioxygenase. frontiersin.org Its metabolism is primarily governed by two key enzymes:

Serine Racemase (SR) : This enzyme connects D-cysteine metabolism to that of L-cysteine and serine. By catalyzing the reversible conversion between L- and D-cysteine, SR regulates the available pool of D-cysteine for its specific functions. nih.govaseanjournalofpsychiatry.org This creates a direct link to the metabolic flux through serine and cysteine pathways.

D-Amino Acid Oxidase (DAAO) : This is the principal catabolic enzyme for D-cysteine. frontiersin.orgnih.gov The degradation of D-cysteine by DAAO to 3-mercaptopyruvate connects it to hydrogen sulfide (H₂S) signaling networks. frontiersin.orgnih.gov The product of the subsequent 3MST reaction, pyruvate, is a central node in metabolism, linking D-cysteine catabolism to the citric acid cycle and energy production. mdpi.comfrontiersin.org

The integration of D-cysteine metabolism can be summarized by its key intersections with other metabolic networks:

Serine and L-Cysteine Metabolism : Linked via biosynthesis by Serine Racemase. aseanjournalofpsychiatry.org

Hydrogen Sulfide Signaling : Linked via catabolism by the DAAO/3MST pathway. frontiersin.org

Central Carbon Metabolism : The pyruvate generated from D-cysteine catabolism can enter the TCA cycle. frontiersin.org

Fe-S Cluster Biogenesis : D-cysteine acts as an inhibitor, impacting a wide range of cellular processes dependent on these clusters. researchgate.net

Therefore, while not participating in the high-flux pathways of L-cysteine, D-cysteine metabolism is strategically positioned to influence key signaling and biosynthetic networks within the cell.

Regulation of Cell Dynamics and Proliferation

D-cysteine has been identified as an endogenous regulator of cell dynamics, particularly within the developing mammalian brain. nih.gov Its concentration is notably higher during embryonic development, suggesting a crucial role in this period. nih.govpnas.org

Research has shown that D-cysteine plays a significant role in the dynamics of neural progenitor cells (NPCs), the stem cells of the central nervous system. pnas.org It has been observed that D-cysteine levels are significantly elevated in the embryonic mouse brain—over 20-fold higher than in the adult brain. nih.gov This period of high D-cysteine concentration coincides with critical stages of forebrain development, including the differentiation of neuroepithelial cells into radial glial cells, the primary NPCs of the developing brain. pnas.org

Studies on cultured mouse embryonic NPCs have demonstrated that D-cysteine reduces their proliferation by approximately 50%. nih.govbiorxiv.org This antiproliferative effect is specific to D-cysteine and is not observed with L-cysteine or D-serine. nih.govpnas.org While it inhibits proliferation, D-cysteine does not appear to directly drive the differentiation of NPCs into mature neurons. pnas.org Instead, its primary action is on modulating the rate of cell division. This suggests a selective influence on NPC self-renewal versus differentiation. pnas.org The physiological relevance of this is highlighted by in vivo studies where a lack of the enzyme serine racemase, a candidate for D-cysteine synthesis, leads to cortical overgrowth and abnormal layering in neonatal mice, a consequence of unchecked NPC proliferation. nih.govbiorxiv.org

Cell TypeEffect of D-CysteineKey Findings
Mouse Embryonic Neural Progenitor Cells (NPCs)Reduction in proliferation by ~50%Effect is specific to D-cysteine; does not directly induce differentiation into neurons. nih.govpnas.org
Human Neuroblastoma Cell Line (SK-N-SH)D-cysteine levels increase upon induced differentiation.Mimics the pattern observed in primary NPC differentiation. pnas.org

The mechanism behind D-cysteine's antiproliferative effect on NPCs involves the modulation of the Akt-FoxO signaling axis. pnas.orgbiorxiv.org The Forkhead box O (FoxO) family of transcription factors, particularly FoxO1 and FoxO3a, are established negative regulators of NPC proliferation. pnas.orgnih.gov

D-cysteine treatment of NPCs leads to a significant reduction in the phosphorylation of both FoxO1 (at Ser256) and FoxO3a (at Ser253) by about 50%. pnas.orgnih.gov This dephosphorylation is a result of D-cysteine inhibiting the upstream protein kinase B (Akt) signaling pathway. pnas.orgnih.gov Akt normally phosphorylates FoxO proteins, which promotes their sequestration in the cytoplasm, thereby inhibiting their transcriptional activity. pnas.org By inhibiting Akt, D-cysteine leads to the dephosphorylation and subsequent nuclear translocation of FoxO proteins, allowing them to actively suppress genes that promote cell proliferation. pnas.org This activation of FoxO1 and FoxO3a is the crucial downstream effect of D-cysteine that mediates its influence on NPC proliferation. nih.govpnas.org

Transcription FactorEffect of D-CysteinePhosphorylation SiteResulting Cellular Action
FoxO1Reduced phosphorylation by ~50%Ser256Activation and nuclear translocation, leading to inhibition of NPC proliferation. pnas.orgnih.gov
FoxO3aReduced phosphorylation by ~50%Ser253Activation and nuclear translocation, leading to inhibition of NPC proliferation. pnas.orgnih.gov

D-cysteine has been shown to activate chaperone-mediated autophagy (CMA), a selective protein degradation pathway, particularly in cerebellar Purkinje cells. jst.go.jpnih.gov This activation is mediated through the generation of hydrogen sulfide (H₂S). jst.go.jpnih.gov D-cysteine is metabolized by the enzyme D-amino acid oxidase (DAO), which is highly abundant in the cerebellum, leading to the production of H₂S. jst.go.jpnih.gov

The generated H₂S then activates the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov Nrf2, in turn, enhances CMA activity. nih.govnih.gov This was demonstrated in studies where D-cysteine activated CMA in primary cerebellar cultures expressing DAO, but failed to do so in DAO-deficient AD293 cells. nih.govnih.gov Conversely, a direct H₂S donor activated CMA in both cell types. nih.govnih.gov Furthermore, inhibiting Nrf2 prevented the CMA activation triggered by both D-cysteine and the H₂S donor. nih.govnih.gov Long-term treatment with D-cysteine has also been found to increase the levels of Nrf2 and LAMP2A, a key protein in the CMA process, in the mouse cerebellum. nih.govnih.gov This suggests that the D-cysteine/H₂S/Nrf2 pathway is a significant regulator of CMA in these specific neurons. nih.gov

Cell TypeD-Cysteine Effect on CMAMediating FactorsKey Findings
Cerebellar Purkinje CellsActivationD-amino acid oxidase (DAO), Hydrogen Sulfide (H₂S), Nrf2D-cysteine is metabolized by DAO to produce H₂S, which activates Nrf2 to enhance CMA. jst.go.jpnih.govnih.gov
AD293 Cells (DAO-deficient)No activationLack of DAODemonstrates the necessity of DAO for D-cysteine to exert its effect on CMA. nih.govnih.gov

Advanced Research Applications and Therapeutic Potential of D Cysteine Hydrochloride

Investigation in Neurological Disease Models

D-Cysteine hydrochloride has emerged as a compound of significant interest in the investigation of neurological diseases, demonstrating potential neuroprotective effects and therapeutic benefits in various preclinical models. Its mechanisms of action are multifaceted, involving the modulation of key cellular pathways implicated in neurodegeneration.

Neuroprotective Effects in In Vitro and In Vivo Systems

Research has highlighted the neuroprotective capabilities of D-cysteine in both laboratory-grown cell cultures (in vitro) and living organisms (in vivo). Studies have shown that D-cysteine can protect neuronal cells from oxidative stress, a key contributor to neuronal damage in many neurodegenerative diseases. For instance, D-cysteine has been observed to enhance the viability of cerebellar neurons subjected to oxidative conditions, outperforming its isomer, L-cysteine, in this protective role. This enhanced protection is linked to the production of hydrogen sulfide (B99878) (H₂S), a signaling molecule with known cytoprotective effects.

In animal models, administration of D-cysteine has demonstrated significant protective effects against ischemia-reperfusion injury, a condition where blood supply is temporarily cut off and then restored, causing cellular damage. This protection is associated with an increase in the levels of bound sulfane sulfur in the cerebellum and kidneys, which plays a crucial role in cellular defense during such ischemic events.

Therapeutic Potential in Spinocerebellar Ataxia (SCA) Models

Spinocerebellar ataxias (SCAs) are a group of inherited neurodegenerative disorders characterized by progressive problems with movement. Several studies have pointed towards the therapeutic potential of D-cysteine in models of SCA. nih.gov It has been observed that various proteins responsible for different types of SCA commonly lead to impaired dendritic development in Purkinje cells, a type of neuron in the cerebellum crucial for motor coordination. nih.gov

In vitro studies have shown that D-cysteine can ameliorate this impaired dendritic development in cultured Purkinje cells expressing mutant proteins that cause SCA1, SCA3, and SCA21. nih.gov This beneficial effect is attributed to the ability of D-cysteine to enhance dendritic growth through the production of hydrogen sulfide. nih.gov

Furthermore, long-term treatment with D-cysteine in a mouse model of SCA1 was found to significantly inhibit the progression of motor dysfunction. nih.gov Immunostaining experiments in these model mice revealed that D-cysteine prevented the reduction of metabotropic glutamate (B1630785) receptor 1 (mGluR1) and mitigated the activation of glial cells, which are hallmarks of the early stages of the disease. nih.gov These findings suggest that D-cysteine may hold promise as a novel therapeutic agent for various forms of SCA. nih.gov

Mechanisms of Action in Neurodegenerative Conditions

The neuroprotective effects of D-cysteine in neurodegenerative conditions appear to be mediated by several interconnected mechanisms. A key mechanism is the generation of hydrogen sulfide (H₂S). nih.gov D-cysteine is metabolized in the cerebellum by the enzyme D-amino acid oxidase (DAO), leading to the production of H₂S. nih.gov H₂S is a gaseous signaling molecule known to have various protective functions in the nervous system.

One of the ways H₂S, and by extension D-cysteine, exerts its protective effects is through the activation of chaperone-mediated autophagy (CMA). nih.gov CMA is a cellular process responsible for the degradation of damaged or unnecessary proteins, and its impairment has been linked to the pathogenesis of SCA. nih.gov Studies suggest that D-cysteine-derived H₂S activates CMA, potentially contributing to its therapeutic effects in SCA models. nih.gov

Another important mechanism involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response. nih.gov Long-term administration of D-cysteine has been shown to activate Nrf2 in the mouse cerebellum. nih.gov This activation of Nrf2 may mediate some of the anti-inflammatory and protective effects of D-cysteine. nih.gov

Furthermore, D-cysteine has been found to directly interact with and modulate the function of other proteins involved in neuronal signaling and proliferation, such as the myristoylated alanine-rich C-kinase substrate (MARCKS). nih.gov By influencing these various pathways, D-cysteine demonstrates a multi-pronged approach to neuroprotection.

Anti-Cancer Research and Tumor Growth Modulation

This compound has garnered attention in oncology research for its potential to selectively target and inhibit the growth of cancer cells. This is often achieved by exploiting the unique metabolic characteristics of tumor cells, particularly their reliance on specific amino acid transporters.

Selective Vulnerabilities in Overexpressing Cancer Cell Lines

The selective toxicity of D-cysteine towards cancer cells overexpressing the xCT transporter highlights a key vulnerability. researchgate.net This selective action is a significant advantage, as it could potentially lead to therapies with fewer side effects on healthy tissues. The dependence of many cancer types on the xCT system for antioxidant defense makes it a promising target. nih.govresearchgate.net

Research has demonstrated a strong correlation between the expression of the protein MARCKS and the antiproliferative effect of D-cysteine in a panel of human cancer cell lines. nih.gov This suggests that MARCKS may play a role in mediating the effects of D-cysteine on cancer cell proliferation. nih.gov The selective targeting of cancer cells based on their molecular and metabolic profiles, such as the overexpression of xCT/CD98 or high expression of MARCKS, represents a promising strategy in the development of novel anti-cancer therapies. nih.govresearchgate.net

Pharmacological Modulation of Physiological Responses

This compound and its derivatives are subjects of investigation for their ability to modulate various physiological processes. Research has particularly focused on their interactions with the nervous and endocrine systems, revealing potential therapeutic applications.

Role in Modulating Physical Dependence to Opioids in Animal Models

Studies in animal models have explored the potential of D-cysteine and its analogues to alter the development of physical dependence on opioids. Research indicates that while more cell-permeant derivatives of D-cysteine show promise in mitigating withdrawal symptoms, D-cysteine itself appears to be less effective.

In studies involving male Sprague Dawley rats made dependent on morphine or fentanyl, the administration of the opioid receptor antagonist naloxone (B1662785) hydrochloride precipitates a range of withdrawal phenomena. These include behavioral responses such as jumping, wet-dog shakes, rearing, and circling, as well as physiological changes like altered blood pressure and heart rate. frontiersin.orgfrontiersin.org

Research investigating the co-administration of D-cysteine with opioids has shown that it does not significantly reduce the severity of these naloxone-precipitated withdrawal signs. frontiersin.orgfrontiersin.org For instance, in rats treated with morphine, those receiving a continuous infusion of D-cysteine exhibited a similar number of withdrawal behaviors as the vehicle-treated control group. frontiersin.org Similarly, in fentanyl-dependent rats, co-injections of D-cysteine did not diminish the withdrawal phenomena elicited by naloxone. frontiersin.org In contrast, lipophilic analogues of D-cysteine, such as D-cysteine ethyl ester (D-CYSee), have been observed to markedly reduce these withdrawal responses, suggesting that enhanced cell penetrability is a key factor for efficacy in this context. frontiersin.orgfrontiersin.orgdntb.gov.ua The lack of significant effect from D-cysteine suggests its limited ability to cross the blood-brain barrier and interact with the intracellular signaling pathways involved in the development of opioid dependence. dntb.gov.ua

Table 1: Effect of D-Cysteine on Naloxone-Precipitated Opioid Withdrawal Symptoms in Rats

Regulation of Insulin (B600854) Secretion in Pancreatic Cells

Endogenous D-cysteine has been identified as a regulator of insulin secretion in the mammalian pancreas. nih.govresearchgate.net Research has shown that D-cysteine can modulate glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells. nih.govbiorxiv.org

Studies using isolated mouse and human islets, as well as the INS-1 832/13 cell line, have demonstrated that D-cysteine can inhibit insulin secretion. nih.gov In fact, when compared to its stereoisomer D-serine, D-cysteine exhibits a more potent inhibitory effect on insulin secretion in both the absence and presence of glucose. nih.govbiorxiv.org

The mechanism behind this regulation involves several cellular pathways. D-cysteine is synthesized in the pancreas by the enzyme serine racemase. nih.govresearchgate.net Mice lacking this enzyme (SR-/- mice) have reduced levels of D-cysteine and, consequently, produce significantly higher levels of insulin. nih.gov This suggests that D-cysteine normally acts as a brake on insulin production. The regulatory effect of D-cysteine appears to be mediated through the cyclic AMP (cAMP) signaling pathway. nih.gov Reduced D-cysteine levels lead to decreased cAMP in the pancreas, which in turn affects downstream targets, including the methylation of the Ins1 promoter, ultimately leading to higher insulin levels. nih.gov

Table 2: Research Findings on D-Cysteine and Insulin Secretion

Integration into Biomaterials and Drug Delivery Systems Research

The unique chemical properties of cysteine, particularly the presence of a thiol group, make it a valuable component in the design of advanced biomaterials and drug delivery systems. researchgate.net D-cysteine and its derivatives are being explored for creating functionalized nanoparticles and hydrogels for targeted drug delivery and other biomedical applications.

The thiol group of cysteine can form strong bonds with metals and can also participate in disulfide bond formation, which is a key feature in creating redox-responsive drug delivery systems. researchgate.net These systems are designed to release their therapeutic payload in specific environments, such as the high-glutathione intracellular environment of cancer cells.

Cysteine-based nanoparticles have been developed for targeted drug delivery. researchgate.net For example, modifying nanoparticles with cysteine can enhance their mucoadhesive properties, allowing for prolonged residence time at mucosal surfaces for improved drug absorption. mdpi.com The functionalization of nanoparticles with D-cysteine has been investigated for applications such as antibacterial coatings and selective molecular recognition. acs.org

In the field of tissue engineering and regenerative medicine, cysteine is used to modify polymers like hyaluronic acid to create injectable hydrogels. nih.gov These hydrogels can be formed in-situ under mild physiological conditions and can serve as scaffolds for tissue repair or as carriers for the controlled release of therapeutic agents. The conjugation of cysteine to polymers can also enhance their mechanical properties and biocompatibility. semanticscholar.orgnih.gov

Table 3: Applications of Cysteine-Functionalized Biomaterials

Analytical Methodologies for D Cysteine Hydrochloride Research

Chromatographic Techniques for Enantiomeric Separation and Quantification

The accurate separation and quantification of D-cysteine from its L-enantiomer and other amino acids are critical in various research fields. Chromatographic techniques are paramount for achieving this, offering high resolution and sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the direct enantiomeric separation of amino acids like D-cysteine without derivatization. This technique utilizes chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the D- and L-enantiomers.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com These CSPs possess ionic groups compatible with both aqueous and organic mobile phases, making them ideal for separating polar and ionic compounds like cysteine. sigmaaldrich.com In such systems, the D-enantiomer is typically more strongly retained than the L-enantiomer. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the CSP. researchgate.net

For the analysis of various amino acid enantiomers, including cysteine, a single mobile phase system can be developed. The retention and enantioselectivity can be influenced by the concentration of the organic modifier in the mobile phase, often exhibiting a "U-shaped" profile where retention first decreases and then increases with higher organic content. sigmaaldrich.com

A common method for separating amino acid enantiomers involves derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC). lcms.cz This creates fluorescent diastereomers that can be separated on a reversed-phase column and detected with high sensitivity. lcms.cz

Table 1: Chiral HPLC Methods for Amino Acid Enantiomer Separation

Technique Chiral Selector/Derivatization Detection Method Key Features
Direct HPLC Macrocyclic glycopeptide (e.g., teicoplanin) CSP UV, Mass Spectrometry No derivatization required; D-enantiomer is more strongly retained. sigmaaldrich.com
Indirect HPLC o-Phthalaldehyde (OPA) + N-isobutyryl-L-cysteine (IBLC) Fluorescence Forms fluorescent diastereomers; high sensitivity. lcms.cz

Ultra-Performance Liquid Chromatography (UPLC) with Pre-Column Derivatization

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. When coupled with pre-column derivatization, UPLC is a powerful tool for the quantification of D-cysteine.

A widely used derivatization agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). longdom.orgjapsonline.com This reagent reacts with the amino group of cysteine, and the resulting derivatives can be detected by UV at 265 nm. longdom.orgjapsonline.com This method has been validated for the quantification of cysteine in amino acid formulations, demonstrating good accuracy, precision, and linearity. longdom.org The derivatized cysteine can be effectively separated from other amino acids and impurities. longdom.org

Another effective derivatization reagent is 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), which reacts with both the amino and sulfhydryl groups of cysteine. researchgate.netnih.gov This reaction yields stable derivatives suitable for reversed-phase chromatography and highly sensitive detection. researchgate.net A method using NBD-F derivatization followed by UPLC and negative electrospray ionization mass spectrometry (ESI-MS) in selected reaction monitoring (SRM) mode has been successfully developed for the quantification of D- and L-cysteine in mouse plasma. nih.gov

Table 2: UPLC Pre-Column Derivatization for Cysteine Analysis

Derivatization Reagent Detection Method Matrix Key Findings
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) UV (265 nm) Amino acid formulations Validated method with a dosing range of 0.1 to 0.5 mg/mL. longdom.org

Spectroscopic and Electrochemical Detection Methods

Beyond chromatography, spectroscopic and electrochemical methods provide valuable insights into the structure, composition, and detection of D-cysteine hydrochloride.

Raman Spectroscopy for Structural and Compositional Analysis

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the chemical structure and composition of a sample. It has been used to study D-cysteine and its interactions.

The Raman spectrum of cysteine exhibits characteristic bands corresponding to its various functional groups. mdpi.com For instance, the C-S stretching bond appears around 681 cm⁻¹, while the S-H stretching mode is observed near 2520-2580 cm⁻¹. mdpi.comdoi.org Studies on the adsorption of D- and L-cysteine on gold nanoparticles have shown that both enantiomers adopt a similar strained conformation, interacting with the gold surface through both the thiol and carboxyl groups. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) has been employed to investigate the adsorption of cysteine on metal surfaces like silver and titanium. mdpi.comnih.gov In acidic environments, cysteine molecules adsorb on a silver electrode primarily as a zwitterion. nih.gov For racemic mixtures of D,L-cysteine at acidic pH, the spectral effects related to potential-induced transitions are less pronounced, suggesting stereoselective dimerization at the electrode surface. nih.gov

Table 3: Key Raman Bands for Cysteine

Wavenumber (cm⁻¹) Vibrational Assignment Reference
~681 Cβ-S stretching mdpi.com
~774 Thiol bending mdpi.com
2520-2580 S-H stretching doi.org
2928 CH stretching rsc.org
2953 CH₂ symmetric stretching rsc.org

Development of Electrochemical Biosensors for D-Cysteine Detection

Electrochemical biosensors offer a sensitive, selective, and often low-cost approach for the detection of specific analytes like D-cysteine. The development of these sensors often involves modifying an electrode surface to enhance its interaction with the target molecule.

A significant portion of electrochemical sensors for amino acids has been developed for cysteine. mdpi.com Many of these sensors utilize modifiers on the electrode surface, such as noble metals (e.g., gold, silver) or carbon-based materials, to improve sensitivity and selectivity. mdpi.com L-cysteine is frequently used in the construction of biosensors on gold electrodes due to its ability to form a self-assembled monolayer, which improves the electrode's electroactivity and stability. mdpi.com

Some sensors have been designed to distinguish between D- and L-cysteine. For example, a nonchiral sensor based on a sodalite zeolite loaded with a CuxS catalyst has been proposed. researchgate.net This sensor analyzes chiral cysteine based on the differential binding capacity between the enantiomers and the catalyst, resulting in distinct electrochemical signals for L- and D-cysteine. researchgate.net Another approach involves using potentiometric membrane electrodes that exhibit enantioselectivity. up.ac.za

The detection of cysteine often relies on its electrochemical oxidation. However, challenges such as slow electron transfer kinetics and electrode fouling can arise. researchgate.net Modified electrodes, such as those with ordered mesoporous carbon, have been shown to overcome some of these issues, leading to lower detection limits. acs.org

Table 4: Examples of Electrochemical Biosensors for Cysteine Detection

Sensor Type Modification/Principle Key Feature Reference
Amperometric CuxS@SOD zeolite catalyst on a glassy carbon electrode Distinguishes between L- and D-cysteine based on different binding capacities. researchgate.net
Potentiometric Enantioselective membrane electrode Provides a potential response that is selective for one enantiomer. up.ac.za
Voltammetric Ordered mesoporous carbon-modified glassy carbon electrode Overcomes slow electron transfer kinetics for sensitive L-cysteine detection. acs.org

Flow Injection Spectrophotometric Methods

Flow Injection Analysis (FIA) coupled with spectrophotometric detection provides a rapid, reproducible, and automated approach for the determination of cysteine and its derivatives. myfoodresearch.com These methods are characterized by their high throughput, often capable of processing numerous samples per hour. myfoodresearch.comresearchgate.net While many published methods focus on L-cysteine or general cysteine, the principles are applicable to the analysis of this compound. The core of these methods involves a chemical reaction that produces a colored product, the absorbance of which is measured to quantify the analyte.

Several chemical systems have been adapted for the flow-injection spectrophotometric determination of cysteine:

Phosphomolybdic Complex Formation: One established procedure is based on the ability of cysteine to reduce 18-molybdophosphate (18-AMP). myfoodresearch.comresearchgate.net In this reaction, the analyte reduces the yellow 18-AMP to a blue phosphomolybdic complex, which is detected spectrophotometrically at a maximum wavelength of around 820 nm. myfoodresearch.comresearchgate.net A polymethyl methacrylate (B99206) (PMMA) chip can be fabricated to serve as the platform where the sample and reagent are mixed and the resulting colored complex is detected. researchgate.netresearchgate.net This method has demonstrated a high throughput of up to 240 determinations per hour with a detection limit of 3 x 10⁻⁶ M. researchgate.net

Palladium(II) Complexation: Another approach involves the reaction between cysteine and palladium(II) ions to form a stable, colored complex. myfoodresearch.comnih.gov This method can be used for the determination of cysteine-related compounds without extensive sample pretreatment. myfoodresearch.com The formation of the yellow Pd(II)-cysteine complex allows for quantification. myfoodresearch.com For the related compound N-acetyl-l-cysteine, this method has a detection limit of 5.84 × 10⁻⁶ mol L⁻¹. nih.gov

Iron(III) Reduction: A further method is based on the reduction of iron(III) by the thiol group of the cysteine molecule. The resulting iron(II) is then reacted with a chromogenic agent, such as 1,10-phenanthroline, to form a stable and intensely colored complex that can be monitored spectrophotometrically at approximately 510 nm. chem-soc.si

The table below summarizes the key characteristics of various FIA spectrophotometric methods developed for cysteine-related compounds.

Table 1: Comparison of Flow Injection Spectrophotometric Methods for Cysteine Determination

Reagent System Principle Limit of Detection (LOD) Analytical Range Throughput (samples/hr) Reference
18-Molybdophosphate (18-AMP) Reduction of 18-AMP to a blue phosphomolybdic complex 3 µM 10 µM - 100 µM 240 myfoodresearch.comresearchgate.netresearchgate.net
Palladium(II) Chloride Formation of a yellow Pd(II)-cysteine complex 5.84 µM 10 µM - 60 µM Not Specified myfoodresearch.comnih.gov

Bioluminescence-Based Assays for Stereospecific Detection

The challenge of distinguishing between amino acid stereoisomers (D- and L-forms) requires highly specific analytical methods. Bioluminescence-based assays have emerged as a powerful tool for the stereospecific detection of D-cysteine. researchgate.netacs.org These assays leverage the high substrate specificity of enzymes, particularly luciferases, to generate a light signal proportional to the concentration of a specific enantiomer. pnas.orgmdpi.com This approach offers a noninvasive means to quantify endogenous D-cysteine in complex biological samples. researchgate.netmdpi.com

A novel and highly specific bioluminescent assay has been developed and validated for the quantitative detection of D-cysteine in mammalian tissues. acs.orgpnas.org This assay overcomes the limitations of methods like chiral HPLC, which can have long elution times and lower throughput. biorxiv.orgbiorxiv.org

The core of the assay is a two-step chemical and enzymatic reaction:

Condensation: D-cysteine is chemically condensed with an exogenously added substrate, 2-cyano-6-hydroxybenzothiazole (B1631455) (CHBT). This reaction, which occurs in the presence of a reducing agent (e.g., TCEP) and a base (e.g., Na₂CO₃), specifically forms D-luciferin. acs.orgpnas.orgbiorxiv.org

Bioluminescent Reaction: The newly formed D-luciferin serves as the specific substrate for firefly luciferase (Photinus pyralis). In the presence of adenosine (B11128) triphosphate (ATP) and the luciferase enzyme, D-luciferin is oxidized to oxyluciferin, generating a quantifiable light emission. pnas.orgbiorxiv.org

A crucial feature of this assay is the strict stereospecificity of the P. pyralis luciferase for D-luciferin. pnas.orgbiorxiv.org This enzymatic specificity prevents the generation of a luminescent signal from L-cysteine, ensuring that the detected light is directly and proportionally related to the concentration of D-cysteine only. pnas.orgbiorxiv.org Validation studies have demonstrated the assay's high specificity, with less than 1% cross-reactivity against L-cysteine and other related biological thiols. pnas.org The method is highly sensitive, with a limit of detection reported in the low micromolar range (2–5 µM). acs.orgpnas.org

This validated assay has been instrumental in identifying and quantifying endogenous D-cysteine in various mammalian tissues for the first time. researchgate.netpnas.org Research has shown that D-cysteine is present in significant amounts in the brain, eye, and pancreas of mice. researchgate.netacs.org Notably, D-cysteine levels are subject to developmental regulation, with concentrations in the embryonic mouse brain being dramatically higher (up to 4.5 mM) than in the adult brain (around 50 µM). pnas.orgbiorxiv.org

Table 2: Characteristics of the Stereospecific Luciferase Assay for D-Cysteine

Parameter Description Reference
Principle Condensation of D-cysteine with CHBT to form D-luciferin, followed by enzymatic oxidation by firefly luciferase. acs.orgpnas.orgbiorxiv.org
Key Reagents D-Cysteine, 2-cyano-6-hydroxybenzothiazole (CHBT), Firefly Luciferase, ATP, TCEP (reducing agent), Na₂CO₃ (base). acs.orgpnas.org
Specificity Highly stereospecific for D-cysteine due to the luciferase's specificity for D-luciferin. <1% cross-reactivity with L-cysteine. pnas.orgbiorxiv.org
Limit of Detection 2-5 µM acs.orgpnas.org

Table 3: Endogenous D-Cysteine Levels Detected Using the Luciferase Assay

Tissue Source D-Cysteine Concentration Reference
Embryonic Mouse Brain (E9.5) ~4.5 mM pnas.orgbiorxiv.org
Adult Mouse Brain ~50 µM pnas.orgbiorxiv.org
Human Cerebrospinal Fluid ~79 µM pnas.org

Toxicological and Safety Research Aspects of D Cysteine Hydrochloride

Comparative Toxicological Profiles of D-Cysteine and L-Cysteine Enantiomers

The no-observed-adverse-effect levels (NOAELs) for both L-cysteine and D-cysteine were determined to be less than 500 mg/kg/day under the study conditions. nih.govnih.gov Key differences in toxicological effects were noted. Anemia was a finding specific to D-cysteine treatment, whereas increased reticulocyte counts, which can be an indicator of potential anemia, were observed in rats administered high doses of L-cysteine. nih.gov Conversely, histopathological findings in the kidneys were observed at lower doses with L-cysteine compared to D-cysteine. nih.gov L-cysteine is known to be an excitotoxin, a property not shared by D-cysteine, which may contribute to differing toxicological profiles in specific tissues like the brain. frontiersin.org While L-cysteine can be incorporated into proteins, D-cysteine is not, which fundamentally alters its metabolic fate and potential for toxicity. oup.com

Table 1: Comparative Toxicological Findings of L-Cysteine and D-Cysteine in Rats

Finding L-Cysteine D-Cysteine Citation
NOAEL < 500 mg/kg/day 500 mg/kg/day nih.govnih.gov
Anemia Not observed directly (but increased reticulocytes at high doses) Observed nih.gov
Renal Toxicity Observed at all doses (500, 1000, 2000 mg/kg/day) Observed at high doses (2000 mg/kg/day) nih.govnih.gov
Stomach Injury Focal erosion at ≥ 1000 mg/kg/day Focal erosion at ≥ 1000 mg/kg/day nih.govnih.gov
Salivation Observed at ≥ 1000 mg/kg/day Observed at all doses (500, 1000, 2000 mg/kg/day) nih.gov
Epididymal Effects Not reported Sperm granuloma at ≥ 1000 mg/kg/day nih.govnih.gov

Organ-Specific Toxicities Observed in Animal Models (e.g., Renal, Gastric, Epididymal)

In repeated-dose toxicity studies using rat models, oral administration of D-cysteine hydrochloride has been shown to be potentially toxic to the kidneys, stomach, and epididymis. medchemexpress.commedchemexpress.com The severity of these effects was generally dose-dependent.

Renal Toxicity: Kidney injuries were prominent in rats treated with high doses of D-cysteine. nih.gov At a dose of 2,000 mg/kg/day, findings included basophilic tubules, the presence of eosinophilic material within the tubule lumen, and crystal deposition in the medulla. nih.govmedchemexpress.com These crystals are thought to be cystine, potentially formed from the oxidation of D-cysteine. wiley.com In one instance, a rat in the high-dose group died due to renal failure. nih.govnih.gov

Gastric Toxicity: Necropsy findings in rats receiving 1,000 or 2,000 mg/kg/day of D-cysteine suggested focal erosion in the stomach mucosa. nih.govnih.gov This effect was also observed with L-cysteine, suggesting a possible direct cytotoxic effect of cysteine on the mucous membrane or an effect on the viscosity of gastric mucus, which could compromise mucosal protection. nih.gov

Epididymal Toxicity: A notable finding in male rats treated with D-cysteine at doses of 1,000 or 2,000 mg/kg/day was the formation of sperm granulomas in the epididymis. nih.govnih.govmedchemexpress.com This was accompanied by observations of white nodules and enlargement of the epididymides. nih.gov This specific toxicity points to a disruption in the male reproductive tract at high concentrations of D-cysteine.

Table 2: Organ-Specific Histopathological Findings for D-Cysteine in Rats

Organ Finding Citation
Kidney Basophilic tubules with eosinophilic material in the lumen, increased numbers of basophilic tubules, crystal deposition in the medulla. nih.govnih.govmedchemexpress.com
Stomach Necropsy findings suggestive of focal erosion in the stomach mucosa. nih.govnih.govmedchemexpress.com
Epididymis Sperm granuloma, white nodules, and enlargement. nih.govnih.govmedchemexpress.commedchemexpress.com

Cellular Toxicity Mechanisms at Elevated Concentrations

The toxicity associated with high concentrations of cysteine, including D-cysteine, is often linked to the highly reactive nature of its thiol group. microbialcell.com While much of the research has focused on L-cysteine, the fundamental chemical properties driving toxicity are applicable to both enantiomers. Elevated intracellular cysteine levels can be harmful to cells, a phenomenon observed in bacteria, yeasts, and mammals. microbialcell.com

One primary mechanism of toxicity is the generation of oxidative stress. The autoxidation of cysteine can lead to the production of reactive oxygen species (ROS), which can damage cellular components. mdpi.com Specifically, high intracellular cysteine can drive the Fenton reaction, leading to oxidative DNA damage. asm.org In glioblastoma (GBM) cells, cysteine compounds, including D-cysteine, have been found to induce cytotoxic stress by causing rapid mitochondrial H₂O₂ production and reductive stress. pnas.org This process involves the depletion of intracellular NADPH and glutathione (B108866) and leads to the dissolution of mitochondrial cristae. pnas.org

Implications for Biological Systems and Metabolism in Research Contexts

The study of this compound has significant implications for understanding unique metabolic pathways and their roles in biological systems, distinct from the well-known pathways of L-cysteine. Unlike its L-isomer, D-cysteine is not a substrate for enzymes like cysteinyl-tRNA synthetase or cysteine dioxygenase. frontiersin.org Instead, its metabolism can proceed via D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. wiley.com

A key metabolic outcome of D-cysteine degradation by DAO is the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with numerous physiological roles. frontiersin.orgwiley.commdpi.com This pathway, particularly active in the cerebellum and kidney, involves the conversion of D-cysteine to 3-mercaptopyruvate (B1229277), which is then acted upon by 3-mercaptopyruvate sulfurtransferase to produce H₂S. wiley.commdpi.com The generation of H₂S from D-cysteine has been shown to have cytoprotective effects, such as protecting cerebellar neurons from oxidative stress and attenuating ischemia-reperfusion injury in the kidney. frontiersin.orgmdpi.com

In a research context, D-cysteine serves as a valuable tool. For instance, D-cysteinesulfinate, a derivative, has been used as a specific inhibitor of cysteinesulfinate decarboxylase to study the pathways of taurine (B1682933) and pyruvate (B1213749) synthesis from L-cysteine. nih.gov Furthermore, recent research has identified endogenous D-cysteine in the mammalian brain, where it appears to act as a regulator of neural progenitor cell proliferation by inhibiting AKT signaling. wiley.comnih.govbiorxiv.org This suggests a role for D-cysteine in neurodevelopment. wiley.com Its ability to activate chaperone-mediated autophagy via H₂S production and Nrf2 activation also points to potential therapeutic research avenues for neurodegenerative diseases. nih.gov

Future Directions and Emerging Research Avenues for D Cysteine Hydrochloride

Elucidation of Novel Therapeutic Targets and Mechanisms

Future investigations into D-cysteine hydrochloride are focused on identifying and characterizing its novel therapeutic targets and the underlying molecular mechanisms. While some of its effects are attributed to its role as a precursor for hydrogen sulfide (B99878) (H2S), a gaseous signaling molecule with cytoprotective properties, recent studies suggest more complex and direct actions. frontiersin.orgresearchgate.net

A key area of future research is the exploration of D-cysteine's interactions with specific proteins. Recent findings have implicated D-cysteine as a physiological regulator of neural progenitor cell (NPC) homeostasis in the developing brain. nih.gov It has been shown to reduce the proliferation of NPCs by inhibiting the Akt signaling pathway, which leads to the activation of the transcription factors FoxO1 and FoxO3a. biorxiv.orgpnas.org An unbiased screen identified the myristoylated alanine-rich C-kinase substrate (MARCKS) as a potential binding partner for D-cysteine, suggesting a novel mechanism of action independent of H2S production. nih.govbiorxiv.org Further research is needed to validate this interaction and explore its downstream consequences.

The therapeutic potential of D-cysteine has been demonstrated in models of spinocerebellar ataxia (SCA), where it ameliorated impaired dendritic development in cultured Purkinje cells and inhibited the progression of motor dysfunction in a mouse model of SCA1. researchgate.net These effects suggest that D-cysteine may have neuroprotective roles in other neurodegenerative diseases as well. researchgate.net Additionally, the discovery that D-cysteine's cysteine dependence in Lactobacillus iners could be a therapeutic target for modulating the vaginal microbiota opens up entirely new therapeutic possibilities. biorxiv.org

Table 1: Potential Therapeutic Targets and Mechanisms of D-Cysteine

Therapeutic Area Potential Target/Mechanism Key Research Findings
Neurodevelopment Inhibition of Akt signaling via MARCKS binding, leading to FoxO1/FoxO3a activation. biorxiv.orgpnas.org Regulates neural progenitor cell proliferation and cortical lamination. nih.govbiorxiv.org
Neurodegeneration H2S production, Nrf2 activation, improvement of dendritic development. researchgate.net Shows therapeutic potential in in vitro and in vivo models of spinocerebellar ataxia. researchgate.net
Microbiota Modulation Exploitation of cysteine dependence in specific bacterial species. biorxiv.org Cystine uptake inhibitors selectively impede L. iners growth, suggesting a novel approach for managing bacterial vaginosis. biorxiv.org

| Ischemia-Reperfusion Injury | Production of H2S via the 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST) and D-amino acid oxidase (DAO) pathway. frontiersin.org | Protects against oxidative stress and injury in the kidney and cerebellum. frontiersin.orgresearchgate.net |

Advanced Understanding of Endogenous D-Cysteine Biosynthesis, Distribution, and Catabolism

A critical avenue for future research is to gain a more comprehensive understanding of how D-cysteine is synthesized, distributed, and broken down in the body. While it's known that D-cysteine can be produced from L-cysteine, the precise enzymatic pathways and their regulation are still being elucidated.

Recent studies have identified serine racemase (SR), the enzyme responsible for generating the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, as a candidate for D-cysteine biosynthesis in the brain. nih.govbiorxiv.org This finding is significant as it links D-cysteine metabolism to that of other well-characterized D-amino acids. biorxiv.orgpnas.org The degradation of D-cysteine is primarily carried out by D-amino acid oxidase (DAO), which converts it to 3-mercaptopyruvate, a substrate for H2S production by 3-mercaptopyruvate sulfurtransferase (3MST). frontiersin.orgmdpi.com

The distribution of D-cysteine appears to be tissue-specific and developmentally regulated. For instance, it is found in significantly higher concentrations in the embryonic mouse brain compared to the adult brain, suggesting a crucial role during neurodevelopment. nih.gov Understanding the factors that control the expression and activity of the enzymes involved in D-cysteine metabolism will be key to deciphering its physiological and pathological roles.

Exploration of this compound in Novel Biological Contexts Beyond Current Scope

The potential applications of this compound extend beyond its currently understood roles in the nervous system and as an H2S donor. Future research will likely explore its utility in a variety of new biological contexts.

For example, the antioxidant properties of cysteine and its derivatives are well-established. wikipedia.org L-cysteine hydrochloride has been shown to delay the ripening of harvested tomatoes by suppressing carotenoid and lycopene (B16060) biosynthesis and delaying the respiration peak, suggesting potential applications in agriculture and food preservation. mdpi.com While this study used the L-form, the similar antioxidant capacities of D- and L-cysteine suggest that D-cysteine could have comparable effects.

Furthermore, the interaction of D-cysteine with nanoparticles is an emerging area of research with potential applications in drug delivery and diagnostics. acs.org The ability to selectively detect D-cysteine using nanoparticle-based platforms could lead to the development of new diagnostic tools for diseases associated with altered D-amino acid metabolism. acs.org The unique reactivity of the thiol group in D-cysteine also opens up possibilities for its use in materials science and the development of novel biomaterials. wikipedia.org

Application of Multi-Omics Approaches to D-Cysteine Research

The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in obtaining a holistic view of D-cysteine's biological functions. Such approaches can help identify the genes, proteins, and metabolic pathways that are influenced by D-cysteine and provide insights into its complex regulatory networks. nih.govsemanticscholar.org

For instance, a multi-omics study on the impact of cysteine feed levels in Chinese Hamster Ovary (CHO) cells revealed significant effects on cellular energy metabolism, redox balance, and monoclonal antibody production. nih.govresearchgate.net While this research focused on L-cysteine, similar studies with D-cysteine could uncover its specific effects on cellular processes. By analyzing changes in the transcriptome, proteome, and metabolome in response to D-cysteine administration, researchers can identify novel biomarkers and therapeutic targets. oup.com

Multi-omics can also be applied to understand the role of D-cysteine in complex biological systems, such as the gut microbiome or in response to abiotic stress in plants. semanticscholar.org These studies can reveal how D-cysteine influences the composition and function of microbial communities or contributes to stress tolerance mechanisms.

Development of Advanced D-Cysteine Derivatives for Research and Application

To overcome some of the limitations of D-cysteine, such as its rapid metabolism and limited membrane permeability, the development of advanced derivatives is a promising area of future research. nih.gov By modifying the structure of D-cysteine, it is possible to enhance its stability, improve its bioavailability, and fine-tune its biological activity. bachem.com

For example, lipophilic analogues of D-cysteine, such as D-cysteine ethyl ester (D-CYSee) and D-cysteine methyl ester, have been developed to increase their ability to cross cell membranes. nih.govfrontiersin.org These derivatives have shown efficacy in reversing opioid-induced respiratory depression, a context where D-cysteine itself is inactive. nih.gov This suggests that intracellular actions of D-cysteine or its derivatives are important for certain therapeutic effects. nih.gov

Future work in this area could focus on creating prodrugs of D-cysteine that release the active compound at specific target sites, or on developing derivatives with altered reactivity of the thiol group to modulate their interaction with biological targets. The synthesis of D-cysteine-containing peptides with enhanced stability and specific biological activities is another exciting prospect. bachem.com These advanced derivatives will be invaluable tools for both basic research and the development of new therapeutic agents. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
L-Cysteine
Hydrogen sulfide (H2S)
D-Serine
N-methyl-D-aspartate (NMDA)
FoxO1
FoxO3a
Myristoylated alanine-rich C-kinase substrate (MARCKS)
D-cysteine ethyl ester (D-CYSee)
D-cysteine methyl ester
3-mercaptopyruvate
L-cystine
Metronidazole
Ataxin-1
mGluR1
1-methylcyclopropene (1-MCP)
Lycopene
Gold Nanoparticles
Rhodamine B

Q & A

Basic Research Questions

Q. How can researchers distinguish D-cysteine hydrochloride from its L-enantiomer in experimental settings?

  • Methodological Answer : Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC) with fluorescent labeling (e.g., ABD-F), are critical. For instance, enantiomeric resolution using chiral columns (e.g., Crownpak CR-I) enables precise differentiation of D- and L-cysteine in biological samples . Polarimetric analysis or enzymatic assays (e.g., D-amino acid oxidase) can further validate enantiomeric purity .

Q. What are the recommended protocols for quantifying this compound in biological tissues?

  • Methodological Answer : Two validated approaches include:

  • Luciferase Assay : Utilizes cyano hydroxy benzothiazole (CHBT) conjugation with D-cysteine to generate D-luciferin, quantified via firefly luciferase luminescence. This method is highly specific but requires TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds .
  • Chiral HPLC with Fluorescent Labeling : Thiol groups are labeled with ABD-F, followed by chiral column separation and fluorescent detection. This method achieves sensitivity down to 10 µM in pancreatic tissue .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : The compound is light-sensitive and hygroscopic. Store at room temperature (RT) in amber vials under inert gas (e.g., argon) to prevent oxidation. Purity degradation can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in insulin secretion?

  • Methodological Answer : In vivo models (e.g., SR-knockout mice) combined with pancreatic islet isolation allow correlation of D-cysteine levels (via luciferase assay) with insulin secretion. Lentiviral knockdown of serine racemase (SR) in β-cell lines (e.g., bTC-6 cells) can mechanistically link biosynthesis to function. Immunohistochemistry with anti-D-cysteine antibodies localizes the compound within islets .

Q. How can enantiomeric purity be ensured during synthesis of this compound?

  • Methodological Answer : Racemization during synthesis is minimized using low-temperature crystallization and PLP (pyridoxal phosphate)-free conditions. Post-synthesis, purity is validated via chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy. Zhou et al. (2007) reported a 99% enantiomeric excess using these protocols .

Q. How should researchers address contradictory data on this compound’s pharmacological activity?

  • Methodological Answer : Contradictions (e.g., antifungal inefficacy in Scedosporium spp. vs. insulin-modulatory effects) require context-specific analysis. For antifungal studies, checkerboard assays with conventional antifungals (e.g., amphotericin B) can identify synergistic interactions. Dose-response curves and species/strain-specific metabolic differences must be considered .

Q. What genetic or enzymatic approaches are used to study D-cysteine biosynthesis in mammalian systems?

  • Methodological Answer : SR (serine racemase) is the primary enzyme converting L-cysteine to D-cysteine. Knockout mouse models (SR-/-) and lentiviral shRNA knockdown in cell lines (e.g., SR#8 in bTC-6 cells) are key tools. Activity assays with purified SR and PLP cofactor validate racemization kinetics .

Q. What analytical challenges arise when detecting trace this compound in complex matrices?

  • Methodological Answer : Low endogenous concentrations (e.g., 10–30 µM in pancreas) necessitate pre-concentration steps, such as solid-phase extraction (SPE) or derivatization with ABD-F. Matrix effects in biological samples (e.g., plasma) require internal standardization (e.g., isotopically labeled D-cysteine) for accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Cysteine hydrochloride
Reactant of Route 2
D-Cysteine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.